molecular formula C10H7Br2NO B102607 5,7-Dibromo-8-methoxyquinoline CAS No. 17012-49-6

5,7-Dibromo-8-methoxyquinoline

Cat. No.: B102607
CAS No.: 17012-49-6
M. Wt: 316.98 g/mol
InChI Key: IJANXCJVULGZRF-UHFFFAOYSA-N
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Description

5,7-Dibromo-8-methoxyquinoline is a derivative of quinoline, an aromatic nitrogen-containing heterocycle. Quinoline and its derivatives are known for their wide range of biological activities, including antimicrobial, anticancer, and antiparasitic properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-dibromo-8-methoxyquinoline typically involves the bromination of 8-methoxyquinoline. One common method is the reaction of 8-methoxyquinoline with bromine in the presence of a solvent such as chloroform . The reaction is carried out at room temperature, and the product is isolated through crystallization.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

5,7-Dibromo-8-methoxyquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Products: Various substituted quinolines depending on the nucleophile used.

    Oxidation Products: Quinoline N-oxide derivatives.

    Reduction Products: Dihydroquinoline derivatives.

    Coupling Products: Aryl-substituted quinolines.

Scientific Research Applications

5,7-Dibromo-8-methoxyquinoline has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    5,7-Dibromo-8-hydroxyquinoline: Similar structure but with a hydroxyl group instead of a methoxy group.

    5,7-Dibromo-8-aminoquinoline: Contains an amino group at position 8.

    5-Bromo-8-methoxyquinoline: Only one bromine atom at position 5

Uniqueness

5,7-Dibromo-8-methoxyquinoline is unique due to the presence of both bromine atoms and a methoxy group, which confer distinct chemical reactivity and biological activity. This combination makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

5,7-dibromo-8-methoxyquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7Br2NO/c1-14-10-8(12)5-7(11)6-3-2-4-13-9(6)10/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJANXCJVULGZRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C2=C1N=CC=C2)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7Br2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70445207
Record name 5,7-DIBROMO-8-METHOXYQUINOLINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70445207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17012-49-6
Record name 5,7-DIBROMO-8-METHOXYQUINOLINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70445207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the structural significance of the methoxy group in 5,7-Dibromo-8-methoxyquinoline?

A1: The crystal structure analysis of this compound reveals that the methoxy group's carbon atom deviates significantly from the quinoline ring plane. [] This deviation, measured at 1.204(4) Å, suggests steric hindrance between the methoxy group and the adjacent bromine atoms on the quinoline ring. This structural information can be valuable for understanding the molecule's reactivity and potential interactions with other molecules. []

Q2: How can this compound be further modified for potential applications in organic synthesis?

A2: this compound serves as a versatile starting material for synthesizing aryl-substituted quinolines. The compound readily undergoes Suzuki–Miyaura cross-coupling reactions with substituted phenylboronic acids in the presence of a palladium catalyst. [] This reaction allows for the introduction of various aryl groups at the 5 and 7 positions of the quinoline ring, expanding the structural diversity and potential applications of the resulting compounds.

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